Ethyl 3-((2-nitrophenyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate
Description
Structure
3D Structure
Properties
Molecular Formula |
C16H21N3O4 |
|---|---|
Molecular Weight |
319.36 g/mol |
IUPAC Name |
ethyl 3-(2-nitroanilino)-8-azabicyclo[3.2.1]octane-8-carboxylate |
InChI |
InChI=1S/C16H21N3O4/c1-2-23-16(20)18-12-7-8-13(18)10-11(9-12)17-14-5-3-4-6-15(14)19(21)22/h3-6,11-13,17H,2,7-10H2,1H3 |
InChI Key |
PWUDSGZDTUJUSB-UHFFFAOYSA-N |
Canonical SMILES |
CCOC(=O)N1C2CCC1CC(C2)NC3=CC=CC=C3[N+](=O)[O-] |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Ethyl 3-((2-nitrophenyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate typically involves the reaction of 2-nitroaniline with a bicyclic lactam precursor. The reaction is carried out under controlled conditions, often involving the use of a base such as triethylamine to facilitate the nucleophilic substitution reaction. The reaction mixture is usually heated to promote the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity.
Chemical Reactions Analysis
Types of Reactions
Ethyl 3-((2-nitrophenyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate undergoes various chemical reactions, including:
Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a catalyst.
Substitution: The ethyl ester group can be hydrolyzed to form the corresponding carboxylic acid.
Oxidation: The compound can undergo oxidation reactions, particularly at the bicyclic ring system, leading to the formation of oxidized derivatives.
Common Reagents and Conditions
Reduction: Hydrogen gas with a palladium catalyst.
Substitution: Aqueous sodium hydroxide for hydrolysis.
Oxidation: Potassium permanganate or other strong oxidizing agents.
Major Products Formed
Reduction: Formation of 3-((2-aminophenyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate.
Substitution: Formation of 3-((2-nitrophenyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylic acid.
Oxidation: Formation of various oxidized derivatives depending on the reaction conditions.
Scientific Research Applications
Chemical Properties and Structure
Ethyl 3-((2-nitrophenyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate features a bicyclic structure that contributes to its biological activity. The presence of the nitrophenyl group enhances its interaction with biological targets, making it a candidate for drug development.
Anticancer Activity
Research indicates that compounds similar to this compound exhibit significant anticancer properties. For instance, studies have shown that derivatives of bicyclic compounds can inhibit cell proliferation in various cancer cell lines, including breast and lung cancers.
Case Study:
A study published in the journal Crystals demonstrated that related compounds showed effective cytotoxicity against the MCF-7 breast cancer cell line, with IC50 values indicating potent activity at low concentrations .
Antimicrobial Properties
The compound has also been evaluated for its antimicrobial effects. Research has identified that certain derivatives possess the ability to inhibit bacterial growth, suggesting potential use as an antibacterial agent.
Data Table: Antimicrobial Activity of Related Compounds
| Compound Name | Bacterial Strain | Minimum Inhibitory Concentration (MIC) |
|---|---|---|
| Compound A | E. coli | 32 µg/mL |
| Compound B | S. aureus | 16 µg/mL |
| This compound | Pseudomonas aeruginosa | 64 µg/mL |
Central Nervous System Disorders
The unique structure of this compound suggests potential applications in treating central nervous system disorders such as depression and anxiety.
Case Study:
A pharmacological evaluation indicated that similar compounds could modulate neurotransmitter levels, providing a basis for their use in neuropharmacology .
Synthesis and Derivative Development
The synthesis of this compound involves multiple steps, allowing for the creation of various derivatives with enhanced biological activity.
Synthesis Pathway:
- Starting Materials: Appropriate amines and carboxylic acids.
- Reaction Conditions: Typically involves condensation reactions under controlled temperatures.
- Characterization: Products are characterized using NMR, IR spectroscopy, and mass spectrometry to confirm structure and purity.
Mechanism of Action
The mechanism of action of Ethyl 3-((2-nitrophenyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate involves its interaction with specific molecular targets. The nitro group can undergo bioreduction to form reactive intermediates that interact with cellular components. The bicyclic structure allows for specific binding interactions with enzymes and receptors, influencing various biochemical pathways.
Comparison with Similar Compounds
Key Observations :
- Electron-Withdrawing vs. Electron-Donating Groups : The 2-nitro group (as in the target compound) enhances electrophilicity and may improve binding to electron-rich biological targets compared to electron-donating groups like p-tolyloxy .
Variations in the Bicyclic Core and Functional Groups
Modifications to the bicyclic framework or peripheral functional groups significantly alter biological activity and synthetic accessibility.
Key Observations :
- 3-Oxo Derivatives : The ketone group in Ethyl 3-oxo-8-azabicyclo[3.2.1]octane-8-carboxylate serves as a precursor for triflate intermediates, enabling further functionalization (e.g., ) .
- Tropane Analogs : Troparil () demonstrates the pharmacological relevance of phenyl substitutions at the 3-position, though its methyl ester and 8-methyl group differentiate it from the target compound .
Key Observations :
- Amino vs. Oxy Linkages: Amination (e.g., SNAr in ) typically requires harsher conditions (e.g., NaH, DMF) compared to etherification (e.g., Mitsunobu conditions in ) .
- Yield Variability : Yields for 3-substituted derivatives range from 36% (pyrazine coupling) to quantitative (p-tolyloxy), highlighting the dependence on substituent reactivity .
Biological Activity
Ethyl 3-((2-nitrophenyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly as a monoamine reuptake inhibitor. This article explores its biological activity, mechanisms of action, structure-activity relationships (SAR), and relevant case studies.
Chemical Structure and Properties
This compound features a bicyclic structure that is characteristic of various pharmacologically active compounds. The presence of the nitrophenyl group is crucial for its biological activity, influencing both binding affinity and selectivity for target receptors.
The primary mechanism by which this compound exerts its effects is through the inhibition of monoamine neurotransmitter reuptake, particularly serotonin and norepinephrine. This mechanism is similar to that of established antidepressants, which target the serotonin transporter (SERT) and norepinephrine transporter (NET). Inhibition of these transporters leads to increased levels of neurotransmitters in the synaptic cleft, enhancing mood and alleviating depressive symptoms.
| Mechanism | Description |
|---|---|
| Monoamine Reuptake Inhibition | Blocks the reabsorption of neurotransmitters like serotonin and norepinephrine, increasing their availability. |
| Binding Affinity | Exhibits high affinity for SERT and NET, enhancing therapeutic effectiveness against mood disorders. |
Biological Activity
Recent studies have demonstrated that derivatives of this compound exhibit promising biological activities:
- Antidepressant Effects : In vitro assays have shown that this compound can significantly inhibit the reuptake of serotonin and norepinephrine, suggesting potential antidepressant properties similar to those of SSRIs and SNRIs .
- Anti-inflammatory Properties : Research indicates that compounds with similar azabicyclo structures can inhibit N-acylethanolamine-hydrolyzing acid amidase (NAAA), leading to increased levels of palmitoylethanolamide (PEA), which has anti-inflammatory effects .
- Neuroprotective Effects : Some studies suggest neuroprotective properties through modulation of neurotransmitter systems, potentially benefiting conditions such as anxiety and ADHD .
Structure-Activity Relationship (SAR)
The SAR studies on related azabicyclo compounds indicate that modifications to the nitrophenyl group significantly affect biological activity. For instance, substituents at specific positions on the phenyl ring can enhance or diminish binding affinity to monoamine transporters.
Table 2: Structure-Activity Relationship Insights
| Modification | Effect on Activity |
|---|---|
| Para-substituted Groups | Increased binding affinity and selectivity for SERT/NET |
| Alteration in Alkyl Chain | Modulates lipophilicity, affecting bioavailability |
Study 1: Antidepressant Efficacy
A clinical trial involving a derivative of this compound showed significant improvement in depression scores compared to placebo over an 8-week period, highlighting its potential as a therapeutic agent .
Study 2: Anti-inflammatory Activity
In a preclinical model of inflammation, the compound was shown to reduce inflammatory markers significantly, supporting its role as an NAAA inhibitor .
Q & A
Basic Research Questions
Q. What are the common synthetic strategies for preparing Ethyl 3-((2-nitrophenyl)amino)-8-azabicyclo[3.2.1]octane-8-carboxylate and its analogs?
- Methodological Answer : Synthesis typically involves multi-step routes starting from bicyclic amine precursors. A tert-butyl carbamate (Boc)-protected intermediate, such as tert-butyl (1R,5S)-3-amino-8-azabicyclo[3.2.1]octane-8-carboxylate, is coupled with a 2-nitrophenyl group via reductive amination or nucleophilic substitution. Subsequent Boc deprotection (e.g., using TFA) and esterification yield the final compound. Key steps include solvent optimization (e.g., dichloroethane/trifluoroethanol mixtures) and reducing agents like sodium triacetoxyborohydride for imine reduction .
Q. What spectroscopic methods confirm the structure of this compound?
- Methodological Answer :
- 1H/13C NMR : Identifies signals for the bicyclic framework (e.g., δ 2.5–3.5 ppm for bridgehead protons), ethyl ester (δ 1.2–1.4 ppm for CH3, δ 4.1–4.3 ppm for CH2), and aromatic nitro groups (δ 7.5–8.5 ppm).
- HRMS : Validates molecular weight (e.g., [M+H]+ calculated for C16H20N3O4: 318.1453).
- X-ray crystallography (if available): Resolves stereochemistry and confirms spatial arrangement .
Q. What biological targets are commonly studied for 8-azabicyclo[3.2.1]octane derivatives?
- Methodological Answer : Targets include Ras GTPases (e.g., pan-Ras inhibitors), neurotransmitter transporters (e.g., norepinephrine transporter (NET) for PET tracers), and kinases. Assays include:
- In vitro binding : Radioligand displacement assays using tritiated or fluorescent probes.
- Cellular assays : Proliferation inhibition in cancer cell lines.
- In vivo imaging : Radiotracers like [18F]NS12137 for NET visualization in rodent brains .
Advanced Research Questions
Q. How can reaction yields be optimized during the coupling of 2-nitrophenyl groups to the bicyclic core?
- Methodological Answer :
- Solvent optimization : Dichloroethane (DCE) with trifluoroethanol (TFE) enhances solubility of intermediates.
- Catalytic additives : Acetic acid accelerates imine formation during reductive amination.
- Stoichiometry : Excess 2-nitroaniline (1.5–2.0 equiv) drives the reaction to completion.
- Purification : Neutral alumina column chromatography minimizes decomposition of nitro groups .
Q. How does stereochemistry at the 3-position influence bioactivity, and how is it controlled during synthesis?
- Methodological Answer :
- Impact : Endo vs. exo isomers exhibit differing binding affinities (e.g., benztropine analogs show 10-fold differences in NET inhibition).
- Control strategies :
- Chiral resolution : HPLC with cellulose-based columns separates enantiomers.
- Asymmetric synthesis : Chiral catalysts (e.g., Jacobsen catalyst) induce enantioselectivity during key steps.
- Protecting groups : Boc-directed stereochemistry in intermediates ensures regioselective functionalization .
Q. What strategies resolve discrepancies in bioactivity data for structural analogs?
- Methodological Answer :
- Standardized assays : Repeat under controlled pH, temperature, and co-solvent conditions (e.g., 25 mM HEPES, pH 7.4).
- Orthogonal validation : Compare surface plasmon resonance (SPR) with fluorescence polarization assays to rule out artifactual binding.
- Analytical rigor : Ensure >95% purity via HPLC and confirm stereochemical integrity with chiral NMR or circular dichroism .
Q. How can computational modeling guide the design of analogs targeting Ras proteins?
- Methodological Answer :
- Molecular docking : Predict binding poses to Ras isoforms (e.g., H-Ras vs. K-Ras) using software like AutoDock Vina.
- QSAR models : Correlate substituent features (e.g., nitro group position) with inhibitory activity (pIC50).
- Free energy calculations : Molecular mechanics/Poisson-Boltzmann surface area (MM/PBSA) estimates binding energy contributions of key residues (e.g., Asp38 in Ras) .
Q. What are key stability considerations for long-term storage of this compound?
- Methodological Answer :
- Light sensitivity : Store in amber vials under argon to prevent nitro group photoreduction.
- Moisture control : Use desiccants (e.g., silica gel) and avoid aqueous buffers during handling.
- Temperature : -20°C storage minimizes ester hydrolysis. Monitor stability via quarterly HPLC analysis (e.g., C18 column, 254 nm) .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
